

An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Nitro-4-(trifluoromethylsulfonyl)aniline
Cat. No.:	B1307868

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Nitro-4-(trifluoromethylsulfonyl)aniline**, a chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical development. The presence of both a nitro group and a trifluoromethylsulfonyl group on the aniline scaffold suggests its utility as a versatile building block for the synthesis of complex, biologically active molecules. The trifluoromethylsulfonyl group, in particular, is a strong electron-withdrawing group that can significantly influence the physicochemical properties of a molecule, potentially enhancing its metabolic stability and receptor binding affinity.

Molecular Data and Physicochemical Properties

Quantitative data for **2-Nitro-4-(trifluoromethylsulfonyl)aniline** are summarized below. These properties are crucial for its application in synthetic chemistry, providing insights into its reactivity, solubility, and handling.

Property	Value	Reference
Molecular Weight	270.19 g/mol	[1] [2]
Molecular Formula	C ₇ H ₅ F ₃ N ₂ O ₄ S	[2]
CAS Number	400-23-7	[1] [2]
Appearance	Yellow Crystalline Solid	[2]
Predicted Boiling Point	395.0 ± 42.0 °C	[2]
Predicted Density	1.670 ± 0.06 g/cm ³	[2]
Predicted pKa	-5.30 ± 0.10	[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Nitro-4-(trifluoromethylsulfonyl)aniline** is not readily available in the cited literature, a plausible synthetic route can be proposed based on established organic chemistry principles and analogous reactions for similar compounds.

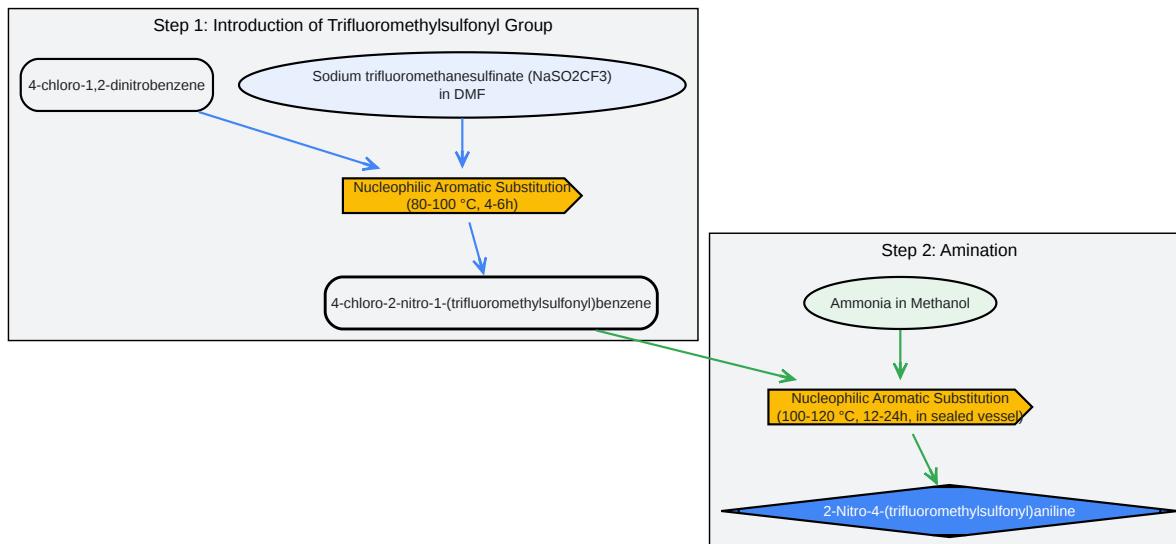
Hypothetical Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline

The following is a hypothetical, two-step protocol for the synthesis of **2-Nitro-4-(trifluoromethylsulfonyl)aniline**, starting from 4-chloro-1-nitrobenzene. This proposed pathway involves a nucleophilic aromatic substitution to introduce the trifluoromethylsulfonyl group, followed by a reduction of a second nitro group to an amine.

Step 1: Synthesis of 4-chloro-2-nitro-1-(trifluoromethylsulfonyl)benzene

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 4-chloro-1,2-dinitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
- Addition of Reagent: To this solution, add sodium trifluoromethanesulfinate (NaSO₂CF₃) (1.2 eq).

- Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours under a nitrogen atmosphere.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield 4-chloro-2-nitro-1-(trifluoromethylsulfonyl)benzene.

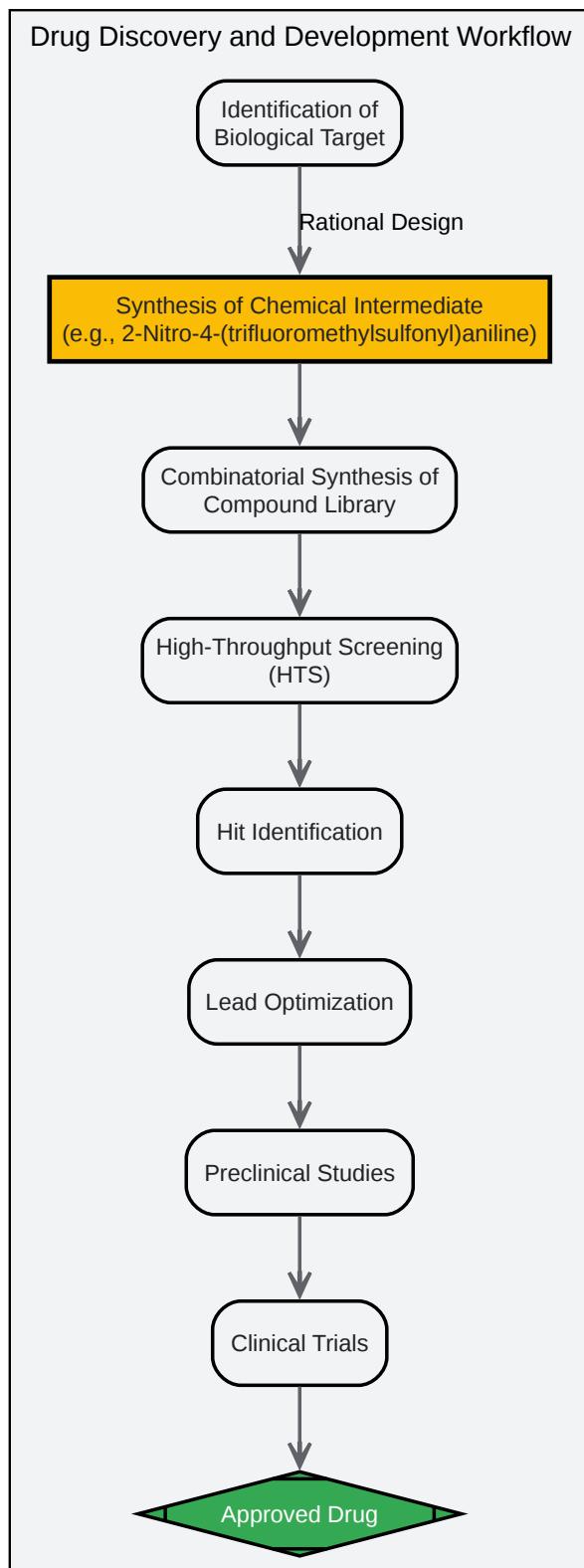

Step 2: Amination of 4-chloro-2-nitro-1-(trifluoromethylsulfonyl)benzene

- Reaction Setup: In a sealed pressure vessel, place the purified 4-chloro-2-nitro-1-(trifluoromethylsulfonyl)benzene (1.0 eq) and a solution of ammonia in methanol (7N, 5-10 eq).
- Reaction Conditions: Heat the vessel to 100-120 °C for 12-24 hours. The pressure will increase during the reaction.
- Work-up: After cooling to room temperature, carefully vent the reaction vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
- Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by recrystallization or column chromatography to yield **2-Nitro-4-(trifluoromethylsulfonyl)aniline**.

Visualized Workflows and Pathways

Hypothetical Synthesis Workflow

The following diagram illustrates the logical flow of the hypothetical synthesis protocol described above.

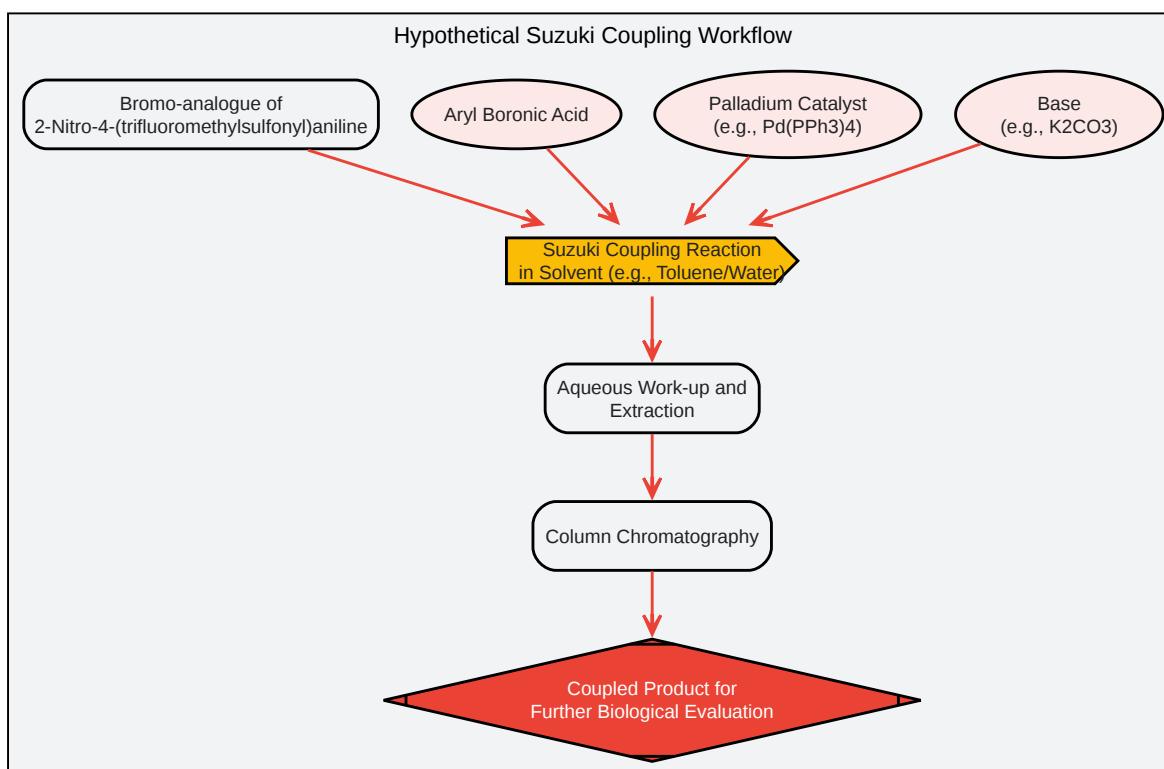


[Click to download full resolution via product page](#)

Caption: Hypothetical two-step synthesis of **2-Nitro-4-(trifluoromethylsulfonyl)aniline**.

Role in a Drug Discovery Workflow

As a chemical intermediate, **2-Nitro-4-(trifluoromethylsulfonyl)aniline** would not typically be directly involved in cellular signaling pathways. Instead, it serves as a starting material for the synthesis of potential drug candidates. The following diagram illustrates its position in a typical drug discovery workflow.



[Click to download full resolution via product page](#)

Caption: Role of a chemical intermediate in a drug discovery pipeline.

Hypothetical Downstream Experimental Workflow: Suzuki Coupling

To illustrate its utility as a building block, the following workflow outlines a hypothetical Suzuki coupling reaction, a common method for forming carbon-carbon bonds in medicinal chemistry. In this example, the aniline could first be protected and then subjected to a reaction that modifies another part of the molecule, or the nitro group could be reduced and the resulting amine used in a subsequent coupling reaction. A more direct use, if a halide were present on the ring, would be a direct coupling. For this example, we assume a related bromo-analogue to illustrate the workflow.

[Click to download full resolution via product page](#)

Caption: A hypothetical experimental workflow for a Suzuki coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-NITRO-4-(TRIFLUOROMETHYLSULFONYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-NITRO-4-(TRIFLUOROMETHYLSULFONYL)ANILINE CAS#: 400-23-7 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1307868#2-nitro-4-trifluoromethylsulfonyl-aniline-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com